- Composite diatomite-solid acid catalyst for synthesis of butyl-isobutyrate, Shiyou Huagong, 2010, 39(2), 157-161

Cas no 97-87-0 (butyl isobutyrate)

butyl isobutyrate Proprietà chimiche e fisiche

Nomi e identificatori

-

- butyl isobutyrate

- BUTYL-iso-BUTYRATE FCC

- Isobutyric acid n- butyl ester

- butyl 2-methylpropanoate

- Isobutyric Acid Butyl Ester

- Isobutyric acid, butyl ester (6CI, 7CI, 8CI)

- 1-Butyl 2-methylpropionate

- 1-Butyl isobutyrate

- Butyl 2-methyl-1-propanoate

- Butyl 2-methylpropionate

- Butyl isobutanoate

- n-Butyl isobutyrate

-

- MDL: MFCD00048773

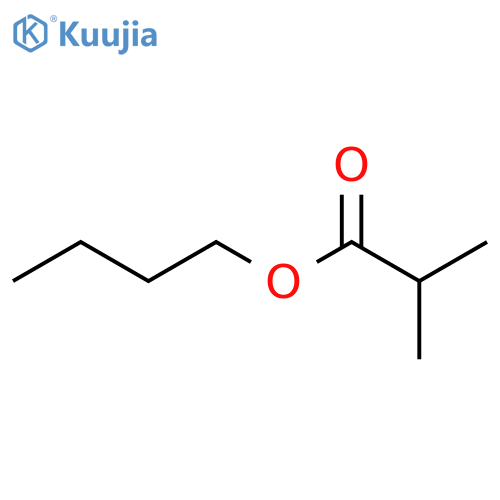

- Inchi: 1S/C8H16O2/c1-4-5-6-10-8(9)7(2)3/h7H,4-6H2,1-3H3

- Chiave InChI: JSLCOZYBKYHZNL-UHFFFAOYSA-N

- Sorrisi: O=C(C(C)C)OCCCC

Proprietà calcolate

- Massa esatta: 144.11500

- Massa monoisotopica: 144.115

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 5

- Complessità: 97.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 26.3A^2

- Carica superficiale: 0

- XLogP3: 2.4

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido incolore con forte aroma fresco di mela e ananas

- Densità: 0.862 g/mL at 25 °C(lit.)

- Punto di fusione: -88.07°C (estimate)

- Punto di ebollizione: 150°C

- Punto di infiammabilità: 110 °F

- Indice di rifrazione: n20/D 1.401(lit.)

- PSA: 26.30000

- LogP: 1.98570

- FEMA: 2188 | BUTYL ISOBUTYRATE

- Solubilità: Miscibile in etanolo etere e nella maggior parte degli oli non volatili, insolubile in glicole propilenico glicerolo e acqua

butyl isobutyrate Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H226-H315-H319

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3

- WGK Germania:2

- Codice categoria di pericolo: R10: infiammabile. R36/37/38: irritante per occhi, vie respiratorie e pelle.

- Istruzioni di sicurezza: S26

- RTECS:UA2466945

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R10

- Classe di pericolo:3

- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

- PackingGroup:III

butyl isobutyrate Dati doganali

- CODICE SA:2915900090

- Dati doganali:

Codice doganale cinese:

2915900090Panoramica:

2915900090. Altri acidi monocarbossilici aciclici saturi e loro anidri(alogenuro acilico\perossigenazione)Prodotti chimici\acido perossigenazione e sua alogenazione\nitrificazione\solfonazione\derivato nitrosativo. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2915900090 altri acidi monocarbossilici aciclici saturi e loro anidri, alogenuri, perossidi e perossiacidi; loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno) Tariffa MFN:5,5% Tariffa generale:30,0%

butyl isobutyrate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B129665-500mg |

Butyl Isobutyrate |

97-87-0 | 500mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB137346-25 ml |

Isobutyric acid n- butyl ester, 98%; . |

97-87-0 | 98% | 25 ml |

€43.60 | 2024-04-15 | |

| TRC | B129665-2.5g |

Butyl Isobutyrate |

97-87-0 | 2.5g |

$ 80.00 | 2022-06-07 | ||

| TRC | B129665-250mg |

Butyl Isobutyrate |

97-87-0 | 250mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152857-100ml |

butyl isobutyrate |

97-87-0 | >98.0%(GC) | 100ml |

¥178.90 | 2023-09-04 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218811-SAMPLE-K |

butyl isobutyrate |

97-87-0 | natural, 97%, FG | 587.6 | 2021-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218804-5KG-K |

butyl isobutyrate |

97-87-0 | ≥97%, FCC, FG | 5KG |

6368.34 | 2021-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-337614-25 ml |

Butyl isobutyrate, |

97-87-0 | 25 ml |

¥301.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W218811-1KG-1kg |

butyl isobutyrate |

97-87-0 | 97% | 1kg |

¥2763.81 | 2023-11-12 | |

| A2B Chem LLC | AB71662-5g |

Butyl Isobutyrate |

97-87-0 | 98% | 5g |

$24.00 | 2024-07-18 |

butyl isobutyrate Metodo di produzione

Synthetic Routes 1

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

- Esterification of carboxylate-based ionic liquids with alkyl halides, Chemical Communications (Cambridge, 2011, 47(10), 2973-2975

Synthetic Routes 6

- Method for treating isobutyrate-containing wastewater by alcohol esterification process, China, , ,

Synthetic Routes 7

- Pentaatomic heteroaromatic compounds. Part XI. New route to esters from 2-substituted-1,3-benzoxathiolium tetrafluoroborates. An effective protection of esters against nucleophilic attack, Synthesis, 1979, (3), 223-7

Synthetic Routes 8

Synthetic Routes 9

- pH-Responsive Pickering emulsion stabilized by polymer-coated silica nanoaggregates and applied to recyclable interfacial catalysis, RSC Advances, 2020, 10(69), 42423-42431

Synthetic Routes 10

- Nematicidal Activity of Natural Ester Compounds and Their Analogues against Pine Wood Nematode, Bursaphelenchus xylophilus, Journal of Agricultural and Food Chemistry, 2014, 62(37), 9103-9108

Synthetic Routes 11

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

- Hydrolysis and esterification reactions in aqueous and organic medium: study of the selectivity activity of an acetonic powder from the dromedary liver, Research Journal of Applied Sciences, 2007, 2(2), 136-140

Synthetic Routes 12

- Stable carbonium ions. IV. Secondary and tertiary alkyl and aralkyl oxocarbonium hexafiuoroantimonates. Formation and identification of the trimethylcarbonium ion by decarbonylation of the tert-butyl oxocarbonium ion, Journal of the American Chemical Society, 1963, 85, 1328-34

Synthetic Routes 13

1.2 Reagents: Sodium borohydride Catalysts: Palladium diacetate Solvents: Ethanol , Toluene ; 4 h, rt

1.3 Reagents: Hydrogen Solvents: Ethyl acetate , Water ; 1.5 h, 2 MPa, 40 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

- A pH-switched Pickering emulsion catalytic system: high reaction efficiency and facile catalyst recycling, Chemical Communications (Cambridge, 2015, 51(34), 7333-7336

Synthetic Routes 14

- Structure-function correlation in lipase catalysed esterification reactions of short and medium carbon chain length alcohols and acids, Indian Journal of Chemistry, 2002, (2002), 1919-1922

Synthetic Routes 15

Synthetic Routes 16

- Fluorous 4-N,N-dimethylaminopyridium iodide: Recyclable organocatalysts by precipitation for acylation reaction at room temperature, Catalysis Communications, 2013, 41, 26-28

Synthetic Routes 17

- Enhanced Pd-catalyzed hydrogenation of olefins within polymeric microreactors under organic/aqueous biphasic conditions, Chemistry - A European Journal, 2009, 15(15), 3670-3673

Synthetic Routes 18

1.2 Reagents: Hydrochloric acid Solvents: Water ; 490 min, pH 3 - 4, 30 °C

- A Mesoporous Silica Nanocomposite Shuttle: pH-Triggered Phase Transfer between Oil and Water, Langmuir, 2013, 29(22), 6687-6696

Synthetic Routes 19

Synthetic Routes 20

- Reaction of lithium dialkylcuprates with S-2-pyridyl thioates in the presence of oxygen. A carboxylic ester synthesis, Journal of the Chemical Society, 1981, (1981), 1231-2

butyl isobutyrate Raw materials

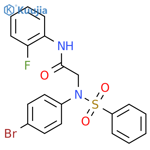

- N~2~-(4-bromophenyl)-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

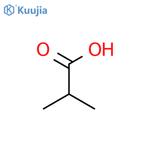

- 2-Methylpropanoic acid

- Propanethioic acid, 2-methyl-, S-2-pyridinyl ester

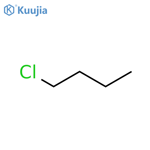

- 1-Chlorobutane

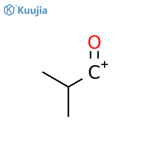

- Propylium, 2-methyl-1-oxo-

- 1H-Imidazolium,3-ethyl-1-methyl-

- Propanoyl fluoride,2-methyl-

- Isobutyric anhydride

- Cuprate(1-), dibutyl-, lithium (1:1)

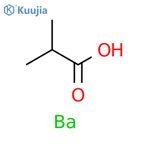

- Propanoic acid, 2-methyl-, barium salt (2:1)

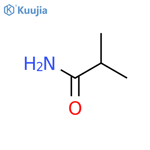

- Isobutyramide

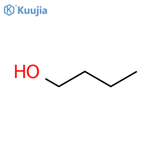

- 1-Butanol

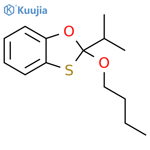

- 1,3-Benzoxathiole, 2-butoxy-2-(1-methylethyl)-

butyl isobutyrate Preparation Products

butyl isobutyrate Letteratura correlata

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

Categorie correlate

- Solventi e chimici organici Composti organici Acidi/Esteri

- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati esteri degli acidi carbossilici

- Solventi e chimici organici Composti organici Acidi organici e derivati Acidi carbossilici e derivati derivati degli acidi carbossilici esteri degli acidi carbossilici

97-87-0 (butyl isobutyrate) Prodotti correlati

- 925-06-4(Diisobutyl succinate)

- 539-90-2(isobutyl butyrate)

- 97-85-8(Isobutyl isobutyrate)

- 2438-20-2(2-Methyl Butyl Propionate)

- 7452-79-1(Ethyl 2-methylbutyrate)

- 2349-07-7(Hexyl isobutyrate)

- 2050-01-3(Isoamyl Isobutyrate)

- 4606-07-9(Ethyl Cyclopropylcarboxylate)

- 1255717-71-5((4-Ethyl-4H-1,2,4-triazol-3-yl)methylmethylamine Dihydrochloride)

- 1895356-24-7(2-(pyridin-4-yl)prop-2-en-1-amine)